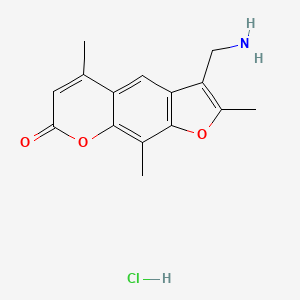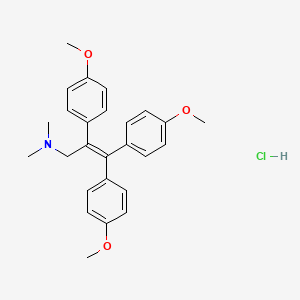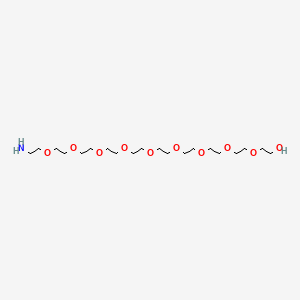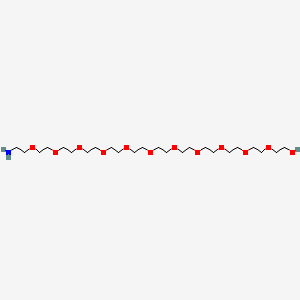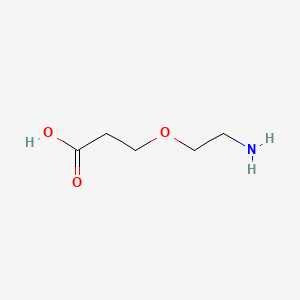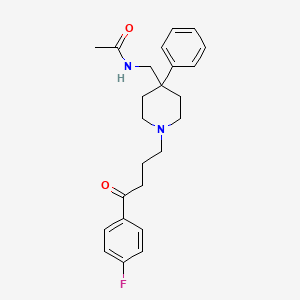
Aceperone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetabuton is a hemodynamkic and sympatholytic agent. It is an alpha-Adrenoceptor blocking agent.
Aplicaciones Científicas De Investigación
1. Impact on Learning and Cognitive Function in Animals
Aceperone, an alpha-noradrenergic antagonist, has been studied for its effects on learning and cognitive functions in animals. Research conducted on marmosets (Callithrix jacchus) demonstrated that aceperone administration led to significant impairments in learning new tasks and reversal learning, while not affecting performance on well-learnt tasks. This suggests a potential role of aceperone in studying cognitive and associative learning processes in animal models (Ridley, Haystead, Baker, & Crow, 1981).
2. Alpha-Adrenergic Receptor Blocking Effects
Aceperone is known to have alpha-adrenergic receptor blocking effects. Studies on rats have shown that aceperone, along with other alpha-adrenolytics, can increase noradrenaline utilization in the brain and counteract locomotor hyperactivity and reflex stimulation induced by noradrenaline receptor agonists. This suggests a potential application in the study of neurotransmitter regulation and receptor interaction (Zebrowska-Lupina, 1978).
Propiedades
Número CAS |
807-31-8 |
|---|---|
Nombre del producto |
Aceperone |
Fórmula molecular |
C24H29FN2O2 |
Peso molecular |
396.5 g/mol |
Nombre IUPAC |
N-[[1-[4-(4-fluorophenyl)-4-oxobutyl]-4-phenylpiperidin-4-yl]methyl]acetamide |
InChI |
InChI=1S/C24H29FN2O2/c1-19(28)26-18-24(21-6-3-2-4-7-21)13-16-27(17-14-24)15-5-8-23(29)20-9-11-22(25)12-10-20/h2-4,6-7,9-12H,5,8,13-18H2,1H3,(H,26,28) |
Clave InChI |
VDGZERMDPAAZEJ-UHFFFAOYSA-N |
SMILES |
CC(=O)NCC1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3 |
SMILES canónico |
CC(=O)NCC1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3 |
Apariencia |
Solid powder |
melting_point |
98.5 °C |
Otros números CAS |
807-31-8 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
aceperone acetabutone acetobuton |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



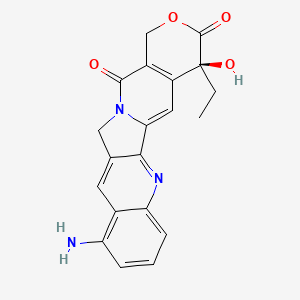
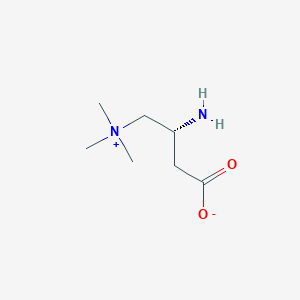
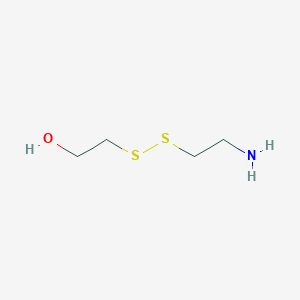
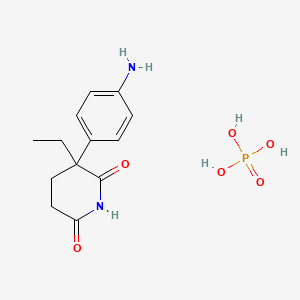
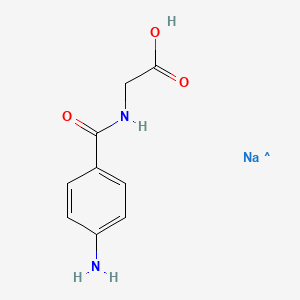
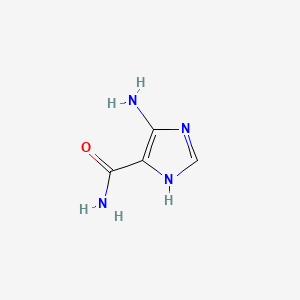
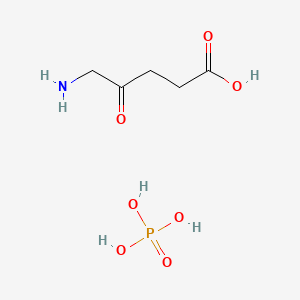
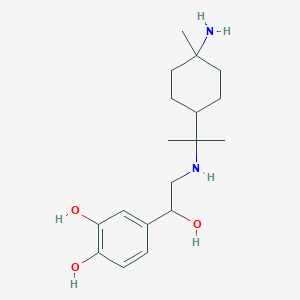
![3-(Aminomethyl)-2,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B1664890.png)
